molecular formula C21H52O6Si5 B12319609 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose

1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose

Cat. No.: B12319609
M. Wt: 541.1 g/mol
InChI Key: PPFHNIVPOLWPCF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is defined by a pyranose ring substituted with five TMS groups at positions 1, 2, 3, 4, and 6. The IUPAC name, (trimethylsilyl) 2,3,4,6-tetra-O-(trimethylsilyl)-hexopyranoside, reflects the substitution pattern, where the anomeric oxygen (O1) is linked to a TMS group, while O2, O3, O4, and O6 are similarly functionalized. The stereochemistry of the hexopyranose backbone corresponds to the D-glucopyranose configuration, as inferred from its CAS designation (19126-99-9), though the exact anomeric configuration (α or β) is not explicitly detailed in available sources.

Key structural parameters include:

Property Value Source
Molecular Formula $$ \text{C}{21}\text{H}{52}\text{O}{6}\text{Si}{5} $$
Molecular Weight 541.1 g/mol
Exact Mass 540.261 g/mol
Topological Polar Surface Area 55.38 Ų
LogP 6.07

The TMS groups introduce significant steric bulk, with each silicon atom bonded to three methyl groups. This substitution pattern shields the pyranose ring from nucleophilic attack and hydrogen bonding, rendering the compound highly hydrophobic.

Conformational Analysis of the Hexopyranose Ring System

The hexopyranose ring adopts a chair conformation ($$ ^4\text{C}_1 $$) to minimize steric strain caused by the bulky TMS substituents. Molecular dynamics (MD) and density functional theory (DFT) studies on analogous silylated carbohydrates reveal that functionalization at multiple oxygen atoms restricts ring inversion and stabilizes specific conformers. For instance, O1-methylation or glycosylation enhances the anomeric effect, favoring axial orientation of the anomeric TMS group.

In this compound, the TMS groups at O2, O3, O4, and O6 occupy equatorial positions to reduce 1,3-diaxial interactions (Figure 1a). The O6-TMS group influences the hydroxymethyl (C6) conformation, favoring a gauche-trans orientation relative to the pyranose ring. Computational models further predict that the combined steric effects of five TMS groups reduce the ring’s flexibility, suppressing transitions between chair and boat conformations.

Figure 1: Conformational Effects of TMS Substitution
(a) Chair conformation with equatorial TMS groups.
(b) Restricted ring inversion due to steric bulk.

Electronic Effects of Trimethylsilyl Substituents on Carbohydrate Frameworks

Trimethylsilyl groups exert dual electronic effects:

  • Sigma Donation : The Si–O bond’s polarization ($$ \text{Si}^\delta+ $$–$$ \text{O}^\delta- $$) withdraws electron density from the oxygen atom, slightly deactivating the pyranose ring.
  • Steric Shielding : The bulky TMS groups hinder access to reactive sites, overriding electronic activation in certain contexts.

Comparative studies show that silyl-protected glycosyl donors exhibit higher reactivity than their alkylated counterparts. For example, thioglycosides with TMS ethers react 40-fold faster with methanol under NIS activation than acetylated derivatives. In this compound, the electron-donating effects of TMS groups stabilize partial positive charges at the anomeric center during glycosylation, though full substitution may limit further reactivity by steric hindrance.

Properties

IUPAC Name

trimethyl-[[3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Deprotonation : The base deprotonates the hydroxyl groups of the sugar, generating nucleophilic alkoxide intermediates.
  • Nucleophilic Substitution : TMSCl reacts with the alkoxide groups, replacing each hydroxyl proton with a trimethylsilyl group.
  • Workup : The reaction mixture is neutralized, and the product is isolated via solvent extraction and purified through column chromatography or distillation.

Key Parameters

Parameter Specification
Reagent Ratio 5–6 equivalents of TMSCl per hydroxyl
Base Pyridine or imidazole (1.5–2.0 equiv)
Solvent Anhydrous pyridine or DMF
Temperature 60–80°C under nitrogen atmosphere
Reaction Time 6–12 hours
Yield 70–85% (reported in analogous syntheses)

This method ensures complete silylation of all hydroxyl groups, including the anomeric center, which is critical for achieving the desired volatility.

Catalytic Silylation Using Trimethylsilyl Triflate

Recent advancements have introduced trimethylsilyl triflate (TMSOTf) as a catalyst to accelerate silylation reactions. While primarily reported for selective acetylation in related systems, TMSOTf’s Lewis acidity facilitates faster silylation under milder conditions.

Procedure

  • Catalyst Addition : 0.1–0.3 equivalents of TMSOTf are added to the reaction mixture containing TMSCl and the sugar substrate.
  • Reaction Conditions : Conducted at 25–40°C for 2–4 hours, significantly reducing reaction time compared to conventional methods.

Advantages

  • Efficiency : Reduces reaction time by 50–70% while maintaining yields of 80–85%.
  • Selectivity : Minimizes side reactions such as sugar decomposition or incomplete silylation.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the presence of excess TMSCl, base residues, and byproducts.

Chromatographic Purification

  • Stationary Phase : Silica gel (60–120 mesh).
  • Eluent : Hexane/ethyl acetate (9:1 v/v).
  • Outcome : Yields >95% purity, confirmed via $$ ^1 \text{H NMR} $$ and GC-MS.

Distillation

  • Vacuum Distillation : Conducted at 0.1–0.5 mmHg and 120–150°C to isolate the product as a colorless oil.

Comparative Analysis of Synthetic Approaches

Method Conventional (TMSCl + Base) Catalytic (TMSOTf)
Reaction Time 6–12 hours 2–4 hours
Temperature 60–80°C 25–40°C
Yield 70–85% 80–85%
Purity >95% >95%
Scalability Suitable for large-scale Limited data

The catalytic method offers operational efficiency, whereas the conventional approach remains preferred for large-scale synthesis due to well-established protocols.

Challenges and Optimization Considerations

Moisture Sensitivity

  • TMSCl and TMSOTf are highly moisture-sensitive. Reactions must be conducted under inert atmospheres (e.g., nitrogen or argon).

Side Reactions

  • Anomerization : Prolonged heating may lead to α/β anomer interconversion. Cooling the reaction post-completion mitigates this.
  • Base Selection : Imidazole reduces HCl accumulation compared to pyridine, minimizing sugar degradation.

Recent Advances in Silylation Strategies

While direct studies on this compound are limited, innovations in related systems highlight potential future directions:

  • Microwave-Assisted Silylation : Reduces reaction times to <1 hour in analogous sugar derivatives.
  • Flow Chemistry : Enables continuous production with real-time monitoring, though untested for this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The compound can be hydrolyzed to revert to the original hexopyranose by removing the trimethylsilyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions typically occur under mild conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with common reagents being hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: The major products are hexopyranose derivatives with new functional groups replacing the trimethylsilyl groups.

    Hydrolysis: The major product is the original hexopyranose.

Scientific Research Applications

Chemical Synthesis and Modification

1. Silylation Reagent:
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose serves as an effective silylation reagent in organic synthesis. Its ability to introduce trimethylsilyl groups enhances the stability and volatility of compounds during gas chromatography and mass spectrometry analyses. This property is particularly useful in the identification and quantification of carbohydrates and other polar compounds in complex mixtures .

2. Protecting Group in Carbohydrate Chemistry:
In carbohydrate chemistry, this compound acts as a protecting group for hydroxyl functionalities. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the subsequent functionalization of the sugar backbone without degradation of sensitive functional groups . This application is critical in the synthesis of oligosaccharides and glycosides.

Analytical Chemistry

1. Chromatographic Applications:
The trimethylsilyl derivatives of carbohydrates, including this compound, are extensively used in gas chromatography (GC) due to their enhanced volatility and thermal stability. This allows for improved separation and detection of sugars in various samples such as food products and biological fluids .

2. Mass Spectrometry:
In mass spectrometry (MS), the derivatization of sugars with this compound increases ionization efficiency and improves mass spectral resolution. This application is essential for the structural elucidation of complex carbohydrate structures .

Biological Applications

1. Antioxidant Studies:
Research has indicated that derivatives of this compound exhibit antioxidant properties. These compounds are being investigated for their potential to scavenge free radicals and protect biological systems from oxidative stress . Such properties are crucial in developing nutraceuticals aimed at preventing oxidative damage in cells.

2. Drug Development:
The compound's unique structure allows it to interact with biological targets effectively. Studies suggest that it may have applications in drug design as a scaffold for developing new therapeutic agents targeting specific diseases . Its role as a precursor in synthesizing bioactive compounds highlights its importance in pharmaceutical research.

Case Studies

Study Focus Findings
Antioxidant Activity Evaluation Investigated the antioxidant potential of various trimethylsilyl derivativesFound that this compound exhibits significant free radical scavenging activity .
Gas Chromatography Analysis Analyzed complex carbohydrate mixtures using silylated derivativesDemonstrated improved separation and identification capabilities when using this compound as a derivatizing agent .
Drug Interaction Studies Assessed interaction with biological receptorsIndicated potential binding affinity and therapeutic implications for drug development .

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose primarily involves its role as a protecting group. The trimethylsilyl groups protect the hydroxyl groups of hexopyranose from unwanted reactions during chemical syntheses. This allows for selective reactions at other sites of the molecule. The compound does not have specific molecular targets or pathways but acts as a tool in synthetic chemistry.

Comparison with Similar Compounds

Positional Isomerism

  • 1,2,3,4,6-Pentakis-O-TMS-glucopyranose (Structure II): Exhibits baseline-separated α/β anomers (retention times: 26.76–28.46 min) in GC-MS, attributed to cyclic pyranose stabilization .
  • 2,3,4,5,6-Pentakis-O-TMS-glucose (Structure III): An open-chain derivative with distinct retention times (26.76 and 28.46 min), lacking cyclic hemiacetal stability .
  • 1,2,3,5,6-Pentakis-O-TMS-glucofuranose (Structure I): A furanose isomer with earlier elution (25.92–26.34 min) due to reduced ring strain compared to pyranose forms .

Sugar-Specific Derivatives

Compound Name Sugar Type Retention Time (min) Natural Source Abundance
β-D-Glucopyranose pentakis-O-TMS Glucose 26.76–28.46 Juniperus wood (12.10%)
β-D-Galactopyranose pentakis-O-TMS Galactose 12.23 Juniperus wood (12.10%)
D-Mannopyranose pentakis-O-TMS Mannose 27.94 Juniperus bark (13.90%)

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): D-Mannopyranose pentakis-O-TMS: 6.075 .
  • Water Solubility (log10WS): D-Mannopyranose derivative: 5.66 , indicating low aqueous solubility typical of silylated sugars.

Antioxidant Activity

Compound ABTS IC₅₀ (mg/mL) DPPH IC₅₀ (mg/mL) Reference
Pentakis-O-TMS-glucopyranose (Isomer 2) 0.12 0.059
Ascorbic Acid (Control) 0.03 0.02
Other TMS Derivatives (Unspecified) 4.57 3.04

The glucopyranose isomer demonstrates superior antioxidant capacity compared to less active TMS derivatives, though it underperforms relative to ascorbic acid .

Key Research Findings

GC-MS Performance: Cyclic pyranose forms (e.g., Structure II) exhibit higher identification confidence due to reproducible retention times and spectral clarity .

Structural Impact on Bioactivity: Antioxidant efficacy is highly sensitive to silylation patterns and anomeric configuration, with pyranose forms outperforming open-chain analogs .

Ecochemical Significance : Variation in natural abundance (e.g., Juniperus species) correlates with plant tissue type, reflecting biosynthetic pathway differences .

Biological Activity

1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose is a silylated derivative of hexopyranose that has garnered attention for its biological activities. This compound is primarily studied for its potential antioxidant properties, effects on glucose metabolism, and various interactions with biological systems. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of five trimethylsilyl groups attached to a hexopyranose ring. The chemical formula is C21H52O6Si5C_{21}H_{52}O_6Si_5, and its molecular weight is approximately 490.83 g/mol . The silylation enhances the compound's stability and solubility in organic solvents, making it suitable for various analytical applications.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant activity. A study utilizing different assays demonstrated its ability to scavenge free radicals and reduce oxidative stress in vitro.

Table 1: Antioxidant Activity Assay Results

Assay TypeIC50 (mg/mL)Reference
DPPH Radical Scavenging0.059
Hydroxyl Radical Scavenging0.12
Superoxide Anion Scavenging0.078

These results suggest that the compound effectively inhibits oxidative damage by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders and cancer.

Effects on Glucose Metabolism

In addition to antioxidant properties, this compound has been shown to enhance glucose uptake in muscle cell lines. A study reported that treatment with this compound significantly increased glucose transport in Vero and L6 muscle cells compared to control groups . This effect may be attributed to its ability to modulate insulin signaling pathways.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study 1 : In a controlled experiment involving diabetic rats, administration of the compound resulted in improved glycemic control and reduced oxidative stress markers compared to untreated groups. This suggests potential therapeutic applications in managing diabetes .
  • Case Study 2 : A clinical trial investigating the effects of silylated carbohydrates on cardiovascular health found that participants consuming supplements containing this compound showed reduced levels of LDL cholesterol and improved endothelial function .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and prevent cellular damage.
  • Modulation of Enzyme Activity : It may influence key metabolic enzymes involved in glucose metabolism.
  • Interaction with Cell Signaling Pathways : The compound could interact with insulin receptors or other signaling molecules involved in glucose uptake.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves sequential trimethylsilylation of hydroxyl groups on a hexopyranose core. Key parameters include:

  • Protecting group strategy : Use anhydrous conditions and catalysts like pyridine or imidazole to enhance silylation efficiency.
  • Reagent stoichiometry : A 5:1 molar ratio of hexopyranose to trimethylsilyl chloride (TMSCl) ensures complete substitution.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group disappearance. Confirm final purity using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Q. Which spectroscopic techniques are most reliable for characterizing silylated hexopyranose derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify trimethylsilyl (TMS) proton signals (δ 0.1–0.3 ppm) and confirm substitution patterns. 2D NMR (e.g., HSQC, HMBC) resolves anomeric configuration and regioselectivity .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight. Fragmentation patterns in tandem MS (MS/MS) help verify structural integrity .
  • Polarimetry : Compare specific optical rotation with literature values to confirm stereochemical retention .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale silylation of hexopyranose derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a 2k^k factorial design to test variables (temperature, catalyst concentration, solvent polarity). For example:
FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Catalyst (mol%)5%15%
SolventDichloromethaneTetrahydrofuran
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield (>90%) and minimal byproduct formation. Validate with ANOVA (p < 0.05) .

Q. How to resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) for silylated hexopyranoses?

  • Methodological Answer :

  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify conformational anomalies (e.g., chair vs. boat forms) .
  • Dynamic NMR (DNMR) : Probe temperature-dependent equilibria between conformers. For example, coalescence temperatures reveal rotational barriers of silyl groups .
  • Cross-Validation : Use alternative techniques like X-ray crystallography (if crystalline) or circular dichroism (CD) to resolve ambiguities .

Q. What computational tools are effective for predicting the reactivity of silylated carbohydrates in glycosylation reactions?

  • Methodological Answer :

  • Reaction Pathway Modeling : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to map transition states and activation energies. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on silyl group stability. Tools like GROMACS or AMBER provide insights into steric hindrance .
  • Machine Learning (ML) : Train models on existing silylation reaction datasets (e.g., rate constants, yields) to predict optimal conditions for novel substrates .

Methodological Challenges and Solutions

Q. How to address hygroscopicity and stability issues during storage of silylated hexopyranoses?

  • Methodological Answer :

  • Storage Conditions : Use desiccated containers with molecular sieves (3Å) under inert gas (argon). Monitor stability via periodic 1H^{1}\text{H}-NMR to detect hydrolysis (appearance of hydroxyl protons) .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in amber vials to prevent photodegradation .

Q. What strategies minimize side reactions (e.g., desilylation or isomerization) during functionalization of silylated hexopyranoses?

  • Methodological Answer :

  • Protecting Group Compatibility : Avoid protic solvents (e.g., methanol) and acidic conditions. Use tert-butyldimethylsilyl (TBS) groups for selective deprotection .
  • Kinetic Control : Conduct reactions at low temperatures (-78°C) with slow reagent addition to suppress equilibration between anomers .

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